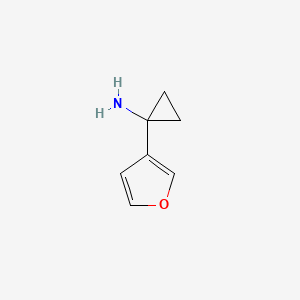

1-(furan-3-yl)cyclopropan-1-amine

Description

Significance of Cyclopropylamine (B47189) and Furan (B31954) Moieties in Chemical Synthesis and Design

The value of 1-(furan-3-yl)cyclopropan-1-amine in chemical research can be understood by first examining its two primary structural components: the cyclopropylamine moiety and the furan ring. Both are well-established and highly significant in synthetic and medicinal chemistry.

The cyclopropylamine moiety is a three-membered carbocyclic ring attached to an amino group. This small, strained ring system imparts unique properties to molecules. a2bchem.com The inherent ring strain, with bond angles compressed to approximately 60°, significantly enhances chemical reactivity, making it a versatile intermediate for various chemical transformations. a2bchem.com In drug design, the rigid structure of the cyclopropane (B1198618) ring is often used to lock a molecule's conformation, which can lead to increased binding affinity and selectivity for biological targets. chemenu.com The introduction of a cyclopropyl (B3062369) group can also improve a drug's metabolic stability and other pharmacokinetic properties. chemenu.com Consequently, the cyclopropylamine scaffold is found in a range of pharmaceuticals, including antidepressants and anticancer agents, as well as in agrochemicals like herbicides and fungicides. chemenu.com

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. It is a common structural unit in a vast number of natural products and clinically approved drugs. researchgate.netnih.gov As a key pharmacophore, the furan ring is appreciated for its ability to engage in various interactions with biological macromolecules. nih.govnih.gov The oxygen atom in the ring can act as a hydrogen bond acceptor, contributing to molecular binding. researchgate.net Furthermore, the aromatic nature of furan makes it a stable yet readily functionalizable scaffold, allowing chemists to use it as a starting point for creating diverse derivatives. sigmaaldrich.com Its electron-donating properties make it more reactive in electrophilic substitution reactions than benzene. chemenu.com Furans are used not only as core structural components but also as versatile synthetic intermediates in the creation of other complex molecules. sigmaaldrich.com

The combination of these two moieties in a single molecule offers a compelling platform for chemical innovation, merging the conformational rigidity and metabolic stability of the cyclopropyl group with the aromatic and interactive properties of the furan ring.

Research Context and Scope of the Compound

While the individual furan and cyclopropylamine moieties are extensively studied, this compound is a more novel compound primarily situated in the domain of discovery and developmental research. It is commercially available as a research chemical, indicating its role as a building block for creating new, more complex molecules. a2bchem.com Specific published studies detailing extensive applications of this exact compound are not widespread, which is typical for a specialized chemical intermediate.

Its significance lies in its potential. Researchers in medicinal chemistry and materials science can acquire this compound to synthesize proprietary derivatives for screening and development. For example, the primary amine group is a reactive handle that can be readily modified to form amides, sulfonamides, or other functional groups, allowing for the exploration of a wide chemical space.

Below are the known properties of the compound and its common salt form.

Table 1: Chemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound hydrochloride |

|---|---|---|

| CAS Number | 1246740-95-3 | 1401425-27-1 |

| Molecular Formula | C₇H₉NO | C₇H₁₀ClNO |

| Appearance | Data not available | Data not available |

This data is compiled from chemical supplier information and is intended for research and development purposes only. a2bchem.comchemenu.com

The research scope for this compound is therefore defined by its utility as a starting material. Its structure is relevant to programs focused on creating inhibitors for enzymes or modulators for receptors where the specific three-dimensional arrangement of a furan ring relative to a constrained amino group could be advantageous for biological activity.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| This compound hydrochloride |

Synthetic Routes to this compound and its Analogs Explored

The synthesis of novel small molecules with potential applications in medicinal chemistry and materials science is a cornerstone of modern organic chemistry. Among these, compounds bearing a cyclopropylamine moiety attached to a heterocyclic scaffold have garnered significant interest. This article focuses on the synthetic methodologies for a specific compound, this compound, and its related analogs, delving into the strategic construction of the core cyclopropylamine and the incorporation of the furan-3-yl group.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H9NO |

|---|---|

Molecular Weight |

123.15 g/mol |

IUPAC Name |

1-(furan-3-yl)cyclopropan-1-amine |

InChI |

InChI=1S/C7H9NO/c8-7(2-3-7)6-1-4-9-5-6/h1,4-5H,2-3,8H2 |

InChI Key |

VJMVHBXQPOWTTG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C2=COC=C2)N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 1 Furan 3 Yl Cyclopropan 1 Amine

Transformations Involving the Amine Functional Group

The primary amine group in 1-(furan-3-yl)cyclopropan-1-amine is a key site for nucleophilic reactions and the formation of various derivatives.

Nucleophilic Addition and Substitution Reactions

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. This reactivity allows it to readily participate in nucleophilic addition and substitution reactions. For instance, it can react with alkyl halides in alkylation reactions. However, direct alkylation can sometimes lead to a mixture of primary, secondary, and tertiary amines, and even quaternary ammonium (B1175870) salts, as the product amine can also act as a nucleophile. libretexts.org To achieve more controlled alkylation, specific synthetic methods that minimize over-alkylation are often employed. libretexts.org

The amine can also engage in reactions with carbonyl compounds. For example, it can undergo nucleophilic addition to aldehydes and ketones to form imines, which can be further reduced to secondary amines through reductive amination. youtube.com

Amide and Other Derivative Formations

One of the most common and synthetically useful transformations of primary amines is their conversion to amides. This is typically achieved by reacting the amine with acylating agents such as acid chlorides or acid anhydrides. libretexts.org This acylation reaction is generally rapid and high-yielding. libretexts.org The resulting amide is significantly less basic and nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. libretexts.org

Beyond simple amides, the amine functionality serves as a handle for introducing a wide array of other functional groups. For example, reaction with sulfonyl chlorides yields sulfonamides, while reaction with isocyanates or isothiocyanates produces ureas and thioureas, respectively. These derivatization strategies are crucial in various applications, including the synthesis of biologically active molecules.

Reactivity of the Cyclopropane (B1198618) Ring

The three-membered cyclopropane ring is characterized by significant ring strain, which makes it susceptible to ring-opening and rearrangement reactions, particularly when activated by adjacent functional groups.

Ring-Opening Reactions

The cyclopropane ring in this compound can undergo cleavage under various conditions. Donor-acceptor cyclopropanes, which have both an electron-donating and an electron-withdrawing group attached to the ring, are particularly prone to ring-opening. researchgate.net In the case of this compound, the furan (B31954) ring can act as an electron donor and the amine group can be converted into an electron-withdrawing group (e.g., through protonation or conversion to an amide), facilitating ring cleavage. nih.gov

Ring-opening can be initiated by electrophiles or through catalytic processes. scispace.com For instance, treatment with a strong acid can lead to protonation of the cyclopropane ring, forming a dicationic intermediate that can be trapped by a nucleophile, resulting in a 1,3-difunctionalized product. nih.gov The regioselectivity of the ring opening is influenced by the nature of the substituents on the cyclopropane ring and the reaction conditions. nih.gov

Rearrangement Reactions

Under certain conditions, the cyclopropane ring can undergo rearrangement reactions. These transformations often proceed through radical cation intermediates, especially in photochemical or electrochemical reactions. scispace.com For example, oxidation of electron-rich cyclopropanes can lead to the formation of a radical cation, which can then rearrange to a more stable structure. scispace.com The specific rearrangement pathway is dependent on the substitution pattern of the cyclopropane ring and the reaction conditions.

Electrophilic and Radical Transformations of the Furan Ring

The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic attack.

Furan is significantly more reactive towards electrophiles than benzene. chemicalbook.comucalgary.ca Electrophilic substitution reactions on furan preferentially occur at the C2 and C5 positions, as the intermediate carbocation is better stabilized by resonance compared to attack at the C3 or C4 positions. chemicalbook.comreddit.com The presence of the cyclopropylamine (B47189) substituent at the 3-position will influence the regioselectivity of electrophilic attack on the furan ring in this compound.

Common electrophilic substitution reactions that can be performed on furans include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. However, the high reactivity of the furan ring often necessitates the use of mild reaction conditions to avoid polymerization or ring degradation. chemicalbook.com

Radical reactions on the furan ring are also possible and can lead to a variety of functionalized products. These reactions can be initiated by radical initiators or through photolysis. The regioselectivity of radical attack is also influenced by the substituents present on the furan ring.

Advanced Derivatization for Structure-Activity Exploration

Advanced derivatization strategies for this compound would systematically explore the chemical space around the core scaffold. This involves introducing a variety of substituents and functionalities to probe interactions with biological targets.

Modification of the Furan Ring:

The furan ring is a key structural feature that can be modified to enhance biological activity. The electronic properties and substitution pattern of the furan can influence binding to target proteins.

Substitution: The introduction of small functional groups at various positions on the furan ring can significantly impact activity. For instance, in analogs where a phenyl ring is present instead of furan, para-substitution with both electron-donating (e.g., -CH₃, -OCH₃) and electron-withdrawing (e.g., -F, -Cl) groups has been shown to modestly increase inhibitory activity against certain enzymes. nih.gov

Bioisosteric Replacement: The furan ring itself can be replaced with other five- or six-membered heterocycles to explore the impact of different heteroatoms and ring electronics on activity. In a study on furamidine, a different furan-containing molecule, replacing the furan spacer with thiophene (B33073) or selenophene (B38918) resulted in compounds with potent biological activity. nih.gov This suggests that similar bioisosteric replacements in the this compound scaffold could be a fruitful area for exploration.

Table 1: Hypothetical Structure-Activity Relationship of Furan Ring Modifications

| Modification | Rationale | Predicted Effect on Activity |

|---|---|---|

| Introduction of a methyl group at the 2- or 5-position | Probes for steric tolerance and hydrophobic interactions. | May increase or decrease activity depending on the target's binding pocket. |

| Introduction of a halogen (F, Cl) at the 2- or 5-position | Alters electronic properties and can introduce halogen bonding. | Likely to modulate activity; fluorine may improve metabolic stability. |

| Replacement of the furan with a thiophene ring | A common bioisostere that alters electronic distribution and potential for hydrogen bonding. | Potentially maintain or enhance activity, as seen in other scaffolds. nih.gov |

Derivatization of the Cyclopropane Ring:

The rigid cyclopropane ring is a critical component for the conformational constraint of the molecule. Substitutions on this ring can influence stereochemistry and interactions with the target.

Fluorination: The introduction of fluorine atoms to the cyclopropane ring has been a successful strategy in phenylcyclopropylamine analogs. For example, trans-2-fluoro-2-phenylcyclopropylamine was found to be a more potent inhibitor of microbial tyramine (B21549) oxidase than its non-fluorinated counterpart, tranylcypromine. nih.gov The stereochemistry of the fluorine substitution is often crucial for activity. nih.gov

Geminal Disubstitution: While monofluorination can enhance activity, geminal difluoro-substitution on the cyclopropane ring of phenylcyclopropylamine analogs led to a significant loss of potency. nih.gov

Table 2: Structure-Activity Relationship of Cyclopropane Ring Modifications in Phenylcyclopropylamine Analogs

| Compound | Modification | Relative Potency |

|---|---|---|

| Tranylcypromine | Unsubstituted cyclopropane | Baseline |

| trans-2-Fluoro-2-phenylcyclopropylamine | Monofluorination | 10x increase vs. Tranylcypromine nih.gov |

Modification of the Amine Group:

The primary amine is a key functional group that can participate in hydrogen bonding and ionic interactions.

Alkylation: N-alkylation of the primary amine can alter its basicity and steric profile. In some phenylcyclopropylamine analogs, N-methylation resulted in a weak noncompetitive inhibitor, suggesting that a free amino group may be important for certain biological activities. nih.gov

Table 3: Predicted Impact of Amine Group Derivatization

| Modification | Rationale | Predicted Effect on Activity |

|---|---|---|

| N-methylation | Reduces the number of hydrogen bond donors and increases steric bulk. | Likely to decrease activity where the primary amine is crucial for binding. nih.gov |

| N-acetylation | Neutralizes basicity and introduces a larger, planar group. | Significant change in physicochemical properties, potentially leading to a loss or change in activity. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the chemical structure of 1-(furan-3-yl)cyclopropan-1-amine, providing insights into the electronic environment of each proton and carbon atom.

Proton (1H) NMR Analysis for Proton Environments and Coupling Patterns

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the furan (B31954) ring protons, the cyclopropane (B1198618) ring protons, and the amine proton.

The furan ring protons are expected to appear in the downfield region of the spectrum, typically between δ 6.0 and 7.5 ppm, due to the aromatic character of the heterocycle. Specifically, the proton at the C2 position is anticipated to be the most deshielded, appearing as a multiplet around δ 7.4 ppm. The proton at C5 will likely resonate at a similar chemical shift, while the proton at C4 is expected to be more shielded, appearing around δ 6.4 ppm. The coupling constants between these protons are characteristic of a 3-substituted furan ring.

The protons of the cyclopropane ring are expected to be in the upfield region, generally between δ 0.5 and 1.5 ppm. Due to the rigid nature of the three-membered ring, these protons are diastereotopic and will likely appear as complex multiplets resulting from geminal and cis/trans vicinal couplings.

The amine group (NH₂) protons are anticipated to produce a broad singlet, the chemical shift of which can vary depending on the solvent and concentration, but is typically found in the range of δ 1.5-3.0 ppm.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 (Furan) | ~ 7.4 | m | - |

| H-5 (Furan) | ~ 7.4 | m | - |

| H-4 (Furan) | ~ 6.4 | m | - |

| Cyclopropyl-H | 0.5 - 1.5 | m | - |

| NH₂ | 1.5 - 3.0 | br s | - |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon (13C) NMR Analysis for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, distinct signals are expected for the furan carbons, the cyclopropane carbons, and the carbon bearing the amine group.

The furan carbons are expected in the downfield region. The carbons at the C2 and C5 positions, being adjacent to the oxygen atom, are predicted to resonate at approximately δ 140-145 ppm. The substituted C3 carbon is expected around δ 120-125 ppm, and the C4 carbon is predicted to be the most shielded of the furan carbons, appearing around δ 110 ppm.

The quaternary carbon of the cyclopropane ring attached to the furan ring and the amine group (C1) is expected to be in the range of δ 30-40 ppm. The two methylene (B1212753) carbons of the cyclopropane ring will likely appear at higher field, around δ 10-20 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Furan) | 140 - 145 |

| C-5 (Furan) | 140 - 145 |

| C-3 (Furan) | 120 - 125 |

| C-4 (Furan) | ~ 110 |

| C-1 (Cyclopropyl) | 30 - 40 |

| C-2/C-3 (Cyclopropyl) | 10 - 20 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Advanced NMR Techniques (e.g., 2D NMR)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the protons on the furan ring and within the cyclopropane ring. For instance, correlations would be expected between the H-2, H-4, and H-5 protons of the furan ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish direct one-bond correlations between protons and their attached carbons. This would be instrumental in assigning the furan carbons based on the already assigned furan protons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would show correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbons and confirming the connection between the furan ring and the cyclopropane ring. For example, a correlation between the cyclopropyl (B3062369) protons and the C3 carbon of the furan ring would confirm their connectivity.

Mass Spectrometry (MS)

Mass spectrometry provides vital information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation.

Molecular Ion Detection and Fragmentation Pattern Analysis

In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation of this molecule is likely to proceed through several pathways. Cleavage of the bond between the cyclopropyl ring and the furan ring could lead to the formation of a furan-containing fragment and a cyclopropylamine (B47189) radical cation. Another likely fragmentation pathway is the loss of the amino group, resulting in a [M-NH₂]⁺ fragment. The furan ring itself can undergo characteristic fragmentation, such as the loss of CO to form a cyclopropenyl-like cation. researchgate.net The cyclopropylamine moiety can also fragment, for instance, through the loss of an ethylene (B1197577) molecule. nih.gov

Predicted Key Fragments in the Mass Spectrum of this compound

| Predicted m/z | Possible Fragment Ion | Fragmentation Pathway |

| 123 | [C₇H₉NO]⁺ | Molecular Ion |

| 106 | [C₇H₈O]⁺ | Loss of NH₂ |

| 95 | [C₅H₃O]⁺ | Loss of C₂H₄N |

| 67 | [C₄H₃O]⁺ | Furan ring fragment |

| 56 | [C₃H₆N]⁺ | Cyclopropylamine fragment |

Note: The relative intensities of these fragments would depend on the ionization energy and the specific mass spectrometer used.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the exact elemental composition of a molecule. By measuring the m/z value of the molecular ion to a high degree of accuracy (typically to four or more decimal places), the precise molecular formula can be determined. For this compound, with a molecular formula of C₇H₉NO, HRMS would be able to distinguish it from other compounds that have the same nominal mass but a different elemental composition. This technique provides unequivocal confirmation of the compound's identity.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to exhibit a series of characteristic absorption bands corresponding to the vibrations of its amine, furan, and cyclopropane moieties.

The primary amine group (-NH₂) is expected to show two distinct stretching vibrations in the region of 3500-3300 cm⁻¹. docbrown.info These correspond to the asymmetric and symmetric N-H stretches. Additionally, the N-H bending (scissoring) vibration is anticipated to appear around 1650-1580 cm⁻¹. docbrown.info The C-N stretching vibration of the aliphatic amine is typically observed in the 1220-1020 cm⁻¹ range. docbrown.info

The furan ring contributes several characteristic bands. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, typically around 3100-3000 cm⁻¹. The C=C stretching vibrations of the furan ring will likely produce absorptions in the 1600-1400 cm⁻¹ region. A strong band corresponding to the C-O-C stretching of the furan ring is also expected.

The cyclopropane ring has characteristic C-H stretching vibrations at slightly higher wavenumbers than typical alkanes, often appearing in the 3080-3040 cm⁻¹ range. docbrown.info The deformation vibrations of the -CH₂- groups in the cyclopropane ring are predicted to be in the 1480-1440 cm⁻¹ region. docbrown.info

Predicted Infrared Absorption Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3500-3300 | Medium | Asymmetric & Symmetric N-H Stretch | Primary Amine |

| 3100-3000 | Medium | Aromatic C-H Stretch | Furan Ring |

| 3080-3040 | Medium | C-H Stretch | Cyclopropane Ring |

| 1650-1580 | Medium | N-H Bend (Scissoring) | Primary Amine |

| 1600-1400 | Medium-Strong | C=C Stretch | Furan Ring |

| 1480-1440 | Medium | -CH₂- Deformation | Cyclopropane Ring |

| 1220-1020 | Medium-Weak | C-N Stretch | Aliphatic Amine |

| ~1020-1000 | Medium | -CH₂- Skeletal Vibration | Cyclopropane Ring |

This table is predictive and based on characteristic group frequencies.

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for characterizing the carbon-carbon bonds of the furan and cyclopropane rings.

In the Raman spectrum of this compound, the symmetric vibrations of the furan and cyclopropane rings are expected to be prominent. The C=C stretching modes of the furan ring would be clearly visible. The breathing modes of both the furan and cyclopropane rings, which involve the symmetric expansion and contraction of the rings, are also characteristic and would produce strong Raman signals. The C-H stretching vibrations of the furan and cyclopropane moieties will also be active in the Raman spectrum. Raman spectroscopy is generally less sensitive to the highly polar N-H bonds of the amine group compared to IR spectroscopy.

Predicted Raman Shifts for this compound

| Predicted Raman Shift (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3100-3000 | Strong | Aromatic C-H Stretch | Furan Ring |

| 3080-3040 | Strong | C-H Stretch | Cyclopropane Ring |

| 1600-1400 | Strong | C=C Stretch | Furan Ring |

| ~1200 | Medium | Ring Breathing | Cyclopropane Ring |

| ~1100 | Medium | Ring Breathing | Furan Ring |

This table is predictive and based on characteristic group frequencies.

X-ray Crystallography for Solid-State Structural Determination

It is anticipated that the molecule would crystallize in a non-centrosymmetric space group due to its chiral nature (the cyclopropane carbon attached to the amine and furan groups is a stereocenter). The crystal packing would likely be influenced by intermolecular hydrogen bonding involving the amine group (N-H···N or N-H···O interactions), which could lead to the formation of one-, two-, or three-dimensional networks.

The furan ring is expected to be largely planar. The cyclopropane ring will have its characteristic triangular geometry with C-C-C bond angles close to 60°. The bond lengths and angles within the furan and cyclopropylamine moieties are expected to be consistent with those observed in other structurally related compounds.

Expected Crystallographic Parameters for this compound

| Parameter | Expected Value |

| Furan Ring C=C Bond Length | ~1.35 - 1.37 Å |

| Furan Ring C-C Bond Length | ~1.43 - 1.45 Å |

| Furan Ring C-O Bond Length | ~1.36 - 1.38 Å |

| Cyclopropane C-C Bond Length | ~1.51 Å |

| C-N Bond Length | ~1.47 Å |

| Furan C-C(cyclopropyl) Bond Length | ~1.48 Å |

| Cyclopropane C-C-C Angle | ~60° |

This table presents expected values based on typical bond lengths and angles from related structures.

Stereochemical Investigations of 1 Furan 3 Yl Cyclopropan 1 Amine and Its Analogs

Chirality and Stereoisomerism in Cyclopropylamines

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. libretexts.orglumenlearning.com The most common source of chirality in organic molecules is the presence of a stereocenter, typically a carbon atom bonded to four different groups. utexas.eduyoutube.com In the case of 1-(furan-3-yl)cyclopropan-1-amine, the carbon atom at the C1 position of the cyclopropane (B1198618) ring is a chiral center. This is because it is bonded to four distinct substituents: a furan-3-yl group, an amine group (-NH2), and two different carbon atoms within the cyclopropane ring.

The presence of this single chiral center means that this compound can exist as a pair of enantiomers. libretexts.orgutexas.edu Enantiomers are stereoisomers that are mirror images of each other and are non-superimposable. lumenlearning.comutexas.edu These two enantiomers have identical physical properties such as boiling point, melting point, and solubility in achiral solvents, but they differ in their interaction with plane-polarized light (optical activity) and with other chiral molecules. libretexts.org For a molecule with 'n' chiral centers, the maximum number of possible stereoisomers is 2^n. utexas.eduyoutube.com Since this compound has one chiral center, it has 2^1 = 2 stereoisomers (one pair of enantiomers). utexas.eduyoutube.com

Asymmetric Synthesis Approaches

The synthesis of a single, desired enantiomer of a chiral compound is a significant challenge in modern organic chemistry. Asymmetric synthesis aims to produce a stereoisomer (enantiomer or diastereomer) of a product in preference to others.

Chiral catalysts are instrumental in asymmetric synthesis, enabling the conversion of achiral starting materials into chiral products with high enantioselectivity. Various metal-based catalysts have been developed for asymmetric cyclopropanation and related transformations. capes.gov.brrsc.org For instance, chiral rhodium(II) carboxylate catalysts have been effectively used in the catalytic asymmetric cyclopropanation of alkenes. capes.gov.br Similarly, palladium-catalyzed reactions, employing chiral cyclopropane-based ligands, have shown high yield and good enantioselectivity in processes like allylic alkylation. nih.gov Gold(I)-catalyzed asymmetric cyclopropanation has also been developed as a powerful method. pku.edu.cn

These strategies typically involve the formation of a transient chiral catalyst-substrate complex, which then proceeds through a lower energy transition state to form one enantiomer of the product preferentially. The choice of metal, the structure of the chiral ligand, and the reaction conditions are all critical factors that influence the stereochemical outcome.

Table 1: Examples of Chiral Catalyst Systems in Asymmetric Synthesis

| Catalyst Type | Metal | Chiral Ligand Example | Application | Ref |

|---|---|---|---|---|

| Carboxylate Catalyst | Rhodium (II) | Chiral Carboxylates | Asymmetric Cyclopropanation | capes.gov.br |

| P/S Ligand Complex | Palladium | Cyclopropane-based Phosphorus/Sulfur Ligands | Allylic Alkylation | nih.gov |

Diastereoselective and enantioselective pathways are fundamental to creating stereochemically pure compounds. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. libretexts.org Diastereoselective reactions produce a predominance of one diastereomer over others.

One common strategy involves an intramolecular nucleophilic ring closure to form the cyclopropane ring, which can result in the exclusive formation of a specific diastereomer (e.g., trans-cyclopropane). rsc.org Cascade reactions, where multiple bond-forming events occur in a single operation, can also be designed to be stereospecific. nih.gov For example, a strategy for the diastereoselective synthesis of β-furan-substituted cyclohexenone products has been reported, involving a cascade of reactions including a Diels-Alder cycloaddition and C-C bond cleavage. nih.gov Such multicomponent reactions are powerful tools for building complex, stereodefined heterocyclic structures. nih.gov The choice of reactants and catalysts can significantly influence the diastereomeric ratio of the products. nih.gov

Enantioselective synthesis specifically aims to produce one enantiomer in excess of the other. This is often achieved using chiral catalysts, chiral auxiliaries, or chiral reagents that differentiate between the two enantiomeric transition states leading to the products.

Stereochemical Assignment and Purity Determination

Once a chiral compound is synthesized, its absolute stereochemical configuration and enantiomeric purity must be determined.

Chiral chromatography is a powerful technique for separating enantiomers and determining the enantiomeric excess (ee) of a sample. nih.govyoutube.com This method utilizes a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA) to differentiate between the enantiomers. eijppr.comspringernature.com The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, which have different stabilities or affinities. eijppr.com

High-Performance Liquid Chromatography (HPLC) is the most common technique, but Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) are also used. nih.govchromatographyonline.com The choice of CSP is critical for achieving separation and depends on the structure of the analyte. chromatographyonline.com

Table 2: Common Types of Chiral Stationary Phases (CSPs) for HPLC

| CSP Class | Chiral Selector | Interaction Mechanism | Ref |

|---|---|---|---|

| Polysaccharide-based | Cellulose (B213188) or Amylose derivatives (e.g., cellulose tris(3,5-dichlorophenyl carbamate)) | Hydrogen bonding, π-π interactions, steric interactions | chromatographyonline.com |

| Protein-based | e.g., α1-acid glycoprotein (B1211001) (AGP) | Hydrophobic and electrostatic interactions | eijppr.com |

| Cyclodextrin-based | Cyclodextrins and their derivatives | Inclusion complexation | nih.govyoutube.com |

The selection of the mobile phase and temperature can also significantly impact the selectivity and resolution of the separation. chromatographyonline.com

While chromatography can separate enantiomers, spectroscopic methods are often required to determine the absolute configuration of a chiral center.

X-ray Crystallography: This is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.gov It requires a single, high-quality crystal of the compound, which can sometimes be challenging to obtain.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, specialized NMR techniques can be used for stereochemical elucidation. This often involves using chiral derivatizing agents or chiral solvating agents to create a diastereomeric environment, which results in distinguishable NMR signals for the enantiomers. More advanced methods, such as the measurement of residual chemical shift anisotropies (RCSAs) in a liquid crystalline phase, can provide structural information for determining relative configurations without the need for derivatization. nih.gov

Electronic Circular Dichroism (ECD) Spectroscopy: ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting spectrum is unique to a specific enantiomer, making it a "fingerprint" of its absolute configuration. By comparing the experimental ECD spectrum of an unknown sample to a reference spectrum of a compound with a known configuration or to a spectrum predicted by quantum chemical calculations, the absolute stereochemistry can be unambiguously assigned. nih.gov This method is particularly sensitive and can be used for a wide variety of chiral molecules. nih.gov

Computational and Theoretical Studies on 1 Furan 3 Yl Cyclopropan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-(furan-3-yl)cyclopropan-1-amine. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure, energy, and geometry.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size. scirp.orgsemanticscholar.org DFT calculations are used to optimize the molecular geometry of this compound, determining the most stable arrangement of its atoms in space.

Key energetic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. For furan-containing systems, DFT has been successfully used to calculate these parameters, often employing hybrid functionals like B3LYP with basis sets such as 6-31G(d,p) or larger for more precise results. acadpubl.eumalayajournal.org

Table 1: Illustrative DFT-Calculated Electronic Properties (Note: This data is illustrative of typical results from DFT calculations on similar heterocyclic compounds.)

| Property | Calculated Value | Significance |

| Total Energy | -X.XXX Hartrees | Provides a baseline for comparing the stability of different conformers or isomers. |

| HOMO Energy | -Y.YY eV | Indicates the molecule's electron-donating ability. |

| LUMO Energy | +Z.ZZ eV | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | (Y+Z) eV | Correlates with chemical reactivity and stability. |

| Dipole Moment | D.DD Debye | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Before undertaking computationally expensive DFT optimizations, semi-empirical methods are often employed for an initial conformational analysis. These methods use a simplified quantum mechanical model with parameters derived from experimental data, allowing for rapid scanning of the potential energy surface. For this compound, this involves rotating the bonds connecting the furan (B31954) ring, the cyclopropane (B1198618) ring, and the amine group to identify all possible low-energy conformers. The resulting geometries provide excellent starting points for more accurate DFT or other high-level calculations.

To gain deeper insights from the electron density distribution calculated by DFT, a suite of advanced analytical tools is used.

Atoms in Molecules (AIM): AIM analysis partitions the electron density of the molecule to define atoms and the bonds between them. It can characterize the nature of chemical bonds—whether they are covalent or ionic—based on the properties of the electron density at bond critical points. researchgate.net

Natural Bond Orbital (NBO): NBO analysis transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs. acadpubl.eu It is particularly useful for quantifying charge transfer and hyperconjugative interactions that contribute to molecular stability. For instance, an NBO analysis of this compound would reveal interactions between the nitrogen lone pair (a donor orbital) and antibonding orbitals (acceptor orbitals) in the adjacent rings, quantifying their stabilizing energy. malayajournal.org

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the surface of the molecule. It visually identifies the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. ustc.edu.cn For this molecule, the MEP would likely show a negative potential around the furan's oxygen atom and the amine's nitrogen atom, indicating these are sites for electrophilic attack.

Fukui Functions: These are reactivity descriptors derived from conceptual DFT that help predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. nih.gov By analyzing the change in electron density upon the addition or removal of an electron, Fukui functions can pinpoint specific atoms most susceptible to reaction.

Gauge-Including Atomic Orbital (GIAO): The GIAO method is a reliable approach for calculating NMR chemical shifts. nih.gov By computing the magnetic shielding tensors for each nucleus, theoretical NMR spectra (¹H and ¹³C) can be generated. These predicted spectra are invaluable for confirming the experimentally determined structure of this compound and for assigning specific peaks to individual atoms.

Table 2: Illustrative NBO Analysis of Key Donor-Acceptor Interactions (Note: This table illustrates the type of stabilizing interactions an NBO analysis would reveal for this molecule, based on studies of similar structures. acadpubl.eumalayajournal.org)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (N) | σ* (C-C)cyclopropyl | High |

| LP (O)furan | π* (C=C)furan | Moderate |

| π (C=C)furan | σ* (C-N) | Low |

Reaction Mechanism Elucidation through Theoretical Modeling

Theoretical modeling is indispensable for mapping out the potential reaction pathways for the synthesis or transformation of this compound. Computational studies on reactions involving cyclopropane and furan rings show that these methods can accurately predict reaction feasibility and selectivity. researchgate.netresearchgate.net

For any proposed chemical reaction, the transition state (TS) represents the highest energy point along the reaction coordinate—the energetic bottleneck that must be overcome. Locating the TS geometry is a primary goal of reaction modeling. Computational chemists use specialized algorithms to find this saddle point on the potential energy surface. A key confirmation of a true TS is a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate that transforms reactants into products. researchgate.net

By calculating the energies of the reactants, transition states, any intermediates, and the final products, a complete energetic profile or reaction coordinate diagram can be constructed. This profile provides critical thermodynamic and kinetic information.

Thermodynamics: The relative energy difference between the reactants and products determines whether a reaction is exothermic (energetically favorable) or endothermic.

Kinetics: The height of the energy barrier from the reactants to the transition state (the activation energy) determines the reaction rate. A lower activation energy implies a faster reaction.

For example, in a hypothetical synthesis, theoretical modeling could compare different pathways to determine which is more likely to occur under specific conditions, guiding experimental efforts toward the most efficient route. researchgate.net

Table 3: Illustrative Energetic Profile for a Hypothetical Reaction Step (Note: This table provides a sample energetic profile for a single reaction step, showing how relative energies are used to understand reaction kinetics and thermodynamics.)

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Starting Materials | 0.0 (Reference) |

| Transition State (TS) | Highest energy point of the reaction step | +25.5 (Activation Energy) |

| Products | Final products of the reaction step | -15.0 (Reaction Enthalpy) |

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a powerful computational method used to explore the conformational space of molecules by simulating their motion over time. calcus.cloudacs.org This technique is crucial for understanding the dynamic nature of a molecule, as its three-dimensional structure can significantly influence its biological activity and physical properties. calcus.cloud For a molecule like this compound, which possesses several rotatable bonds, MD simulations can identify the most stable, low-energy conformations and the transitions between them. mdpi.com

From the simulation trajectory, a statistical analysis of key dihedral angles can be performed to identify the most populated conformational states. This information is fundamental for subsequent computational studies, such as pharmacophore modeling and molecular docking.

| Conformer ID | Dihedral Angle (C4-C3-Ccyclo-N) (°) | Relative Potential Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 | -165 | 0.00 | 45 |

| 2 | -30 | 1.2 | 25 |

| 3 | 90 | 2.5 | 15 |

| 4 | 175 | 0.15 | 15 |

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is a cornerstone of computer-aided drug design, focusing on the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. nih.govyoutube.com A pharmacophore model represents an abstract 3D arrangement of these essential features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic areas, and aromatic rings, rather than a specific chemical structure. nih.govyoutube.com This approach is instrumental in identifying novel molecules with the potential for similar biological activity, a process known as scaffold hopping. nih.gov

Development of Ligand-Based Pharmacophore Models

Ligand-based pharmacophore modeling is employed when the 3D structure of the biological target is unknown, but a set of molecules with known activity is available. creative-biolabs.comvolkamerlab.org The process involves superimposing the 3D structures of these active ligands (the training set) to identify the common chemical features that are essential for their biological function. youtube.com The conformational flexibility of each ligand, often explored using methods like MD simulations, is a critical consideration in this process. creative-biolabs.com

For this compound, a pharmacophore model can be hypothesized based on its key chemical moieties. The primary amine (-NH2) group is a potent hydrogen bond donor (HBD). The oxygen atom within the furan ring acts as a hydrogen bond acceptor (HBA). The furan ring itself provides an aromatic feature (AR), while the cyclopropyl (B3062369) and furan rings can both contribute to hydrophobic interactions (HY). nih.govnih.gov By analyzing the low-energy conformations from MD simulations, a 3D arrangement of these features can be proposed.

| Feature ID | Feature Type | 3D Coordinates (x, y, z) Å | Radius (Å) |

|---|---|---|---|

| HBD1 | Hydrogen Bond Donor | (1.8, 0.5, -0.2) | 1.0 |

| HBA1 | Hydrogen Bond Acceptor | (-2.5, 1.0, 0.1) | 1.0 |

| AR1 | Aromatic Ring | (-1.5, -0.3, 0.0) | 1.5 |

| HY1 | Hydrophobic | (0.9, -1.2, 0.5) | 1.2 |

Structure-Based Pharmacophore Generation

In contrast to the ligand-based approach, structure-based pharmacophore modeling derives features directly from the 3D structure of a protein-ligand complex, typically obtained from X-ray crystallography or NMR spectroscopy. nih.govnih.gov This method identifies the key interaction points between the ligand and the active site of the macromolecule. youtube.comnih.gov It can also be applied to an unbound (apo) protein structure by identifying regions within the binding site that have favorable energetic properties for interaction with chemical probes. nih.gov

Although no specific target has been identified for this compound, one could hypothesize its interaction with an enzyme like monoamine oxidase (MAO), given that cyclopropylamines are a known class of MAO inhibitors. nih.govlongdom.org If a docked pose of the compound in the MAO active site were generated, a structure-based pharmacophore could be created. This model would map the specific interactions, for example, the hydrogen bond between the amine group and a key amino acid residue (e.g., an aspartate) and the hydrophobic interactions between the furan/cyclopropyl rings and nonpolar residues in the binding pocket. This approach provides a pharmacophore that is directly validated by the target's binding site geometry. nih.gov

| Feature | Ligand-Based Origin | Structure-Based Origin (Hypothetical) |

|---|---|---|

| Hydrogen Bond Donor | Inferred from the amine group on the ligand. | Confirmed by interaction with a specific acceptor residue (e.g., Asp120) in the target's active site. |

| Aromatic Ring | Defined by the furan ring on the ligand. | Validated by a π-π stacking interaction with a phenylalanine or tyrosine residue. |

| Hydrophobic | Assumed based on the cyclopropyl moiety. | Confirmed by proximity to a hydrophobic pocket lined with leucine (B10760876) and valine residues. |

| Exclusion Volume | Not explicitly defined. | Added to represent regions of the active site occupied by the protein, preventing clashes. |

Application in Virtual Screening Methodologies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govresearchgate.net Pharmacophore models serve as highly efficient 3D queries for this process. mdpi.com The screening workflow filters databases containing millions of compounds, retaining only those molecules whose 3D structures can match the spatial and chemical constraints of the pharmacophore model. acs.org

A typical virtual screening cascade using the pharmacophore for this compound would begin by filtering a large compound database (e.g., ChEMBL, ZINC). nih.gov The molecules that fit the pharmacophore model would then be subjected to further filtering stages. nih.gov These can include molecular docking to predict binding affinity and pose within the target's active site, as well as calculations of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to assess their drug-likeness. acs.orgnih.gov This multi-step process refines the initial large library down to a manageable number of promising hits for experimental testing. dergipark.org.tr

| Screening Stage | Number of Compounds | Purpose |

|---|---|---|

| Initial Compound Library | 5,000,000 | Starting collection of diverse molecules. |

| Pharmacophore Screening | 150,000 | Identify molecules matching the key 3D chemical features. acs.org |

| Molecular Docking (Score > -8.0 kcal/mol) | 5,000 | Rank hits based on predicted binding affinity and pose. dergipark.org.tr |

| ADMET/Drug-Likeness Filtering | 250 | Remove compounds with predicted poor pharmacokinetic properties or toxicity. nih.gov |

| Final Hits for Assay | 50 | Selection of the most promising candidates for experimental validation. |

Medicinal Chemistry Research Directions Utilizing the 1 Furan 3 Yl Cyclopropan 1 Amine Scaffold

Scaffold Design and Optimization

The 1-(furan-3-yl)cyclopropan-1-amine scaffold presents a unique three-dimensional structure, combining the rigid, strained cyclopropane (B1198618) ring with the aromatic, electron-rich furan (B31954) moiety. longdom.orgchemenu.com The design of this scaffold is rooted in the established utility of its components. Cyclopropylamines are known bioisosteres of larger groups and are key components in enzyme inhibitors, such as monoamine oxidase (MAO) inhibitors like tranylcypromine. longdom.orgunl.pt The strained ring provides a specific conformational rigidity that can be advantageous for fitting into active sites.

Furan itself is a versatile heterocyclic scaffold found in many bioactive compounds. nih.gov Its oxygen atom can act as a hydrogen bond acceptor, and the aromatic ring can engage in π-stacking interactions. chemenu.com The combination of these two groups into a single scaffold creates a novel starting point for inhibitor design.

Optimization of this scaffold would likely begin with a "core-hopping" strategy, where the this compound core is identified as a potential replacement for other known linkers or central scaffolds in existing inhibitors. nih.govmdpi.com Initial validation would involve synthesizing a proof-of-concept molecule where this scaffold is integrated into a known pharmacophore to assess if biological activity is retained or improved. nih.gov Further optimization would involve modifying both the furan and cyclopropane rings to enhance potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Methodologies

Understanding the structure-activity relationship (SAR) is crucial for optimizing a lead compound. For the this compound scaffold, this would involve systematic modifications to map the chemical space and its effect on biological activity.

Exploration of Substituent Effects on Chemical Activity

SAR exploration would systematically probe the impact of substituents on both the furan ring and potentially the cyclopropane ring, although substitution on the latter is less common. Research on related cyclopropylamine (B47189) derivatives, such as inhibitors of Lysine-Specific Demethylase 1 (LSD1), has shown that decorating an adjacent phenyl ring with small, often halogenated, functional groups can significantly improve inhibitory activity. nih.gov A similar strategy could be applied to the furan ring of the target scaffold.

For instance, studies on other furan-containing compounds have demonstrated that introducing substituents can modulate metabolic stability and potency. nih.gov An initial SAR campaign might explore the introduction of small alkyl, alkoxy, or halogen groups at the 2-, 4-, and 5-positions of the furan ring. The primary amino group of the cyclopropylamine moiety is a key site for modification, often acylated or derivatized to interact with specific residues in a target enzyme's active site.

Table 1: Hypothetical SAR Exploration of the this compound Scaffold (Based on Analogous Compounds)

| Compound | Modification | Rationale based on Analogous Series | Predicted Impact on Activity |

| Parent | This compound | Baseline scaffold | Reference |

| Analog 1 | Methyl group at furan C5-position | Explore steric and electronic effects | Potentially improved metabolic stability |

| Analog 2 | Chlorine at furan C2-position | Introduce halogen bonding potential nih.gov | Possible increase in potency |

| Analog 3 | Acetylation of the amine | Introduce hydrogen bond acceptor/donor | Target specific enzyme interactions nih.gov |

| Analog 4 | Methoxy group at furan C4-position | Improve solubility and electronic properties nih.gov | Modulation of potency and PK properties |

Computational SAR Approaches (e.g., QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool to correlate physicochemical properties of compounds with their biological activities. unl.ptnih.gov For the this compound series, a QSAR study would be invaluable. After generating a dataset of derivatives with corresponding biological activity data, models could be built using descriptors such as:

Electronic properties: Hammett constants of furan substituents, partial atomic charges.

Steric properties: Molar refractivity, van der Waals volume.

Lipophilicity: LogP or LogD values.

Such models can predict the activity of unsynthesized compounds, thereby guiding the synthetic efforts towards more promising derivatives and reducing the need for exhaustive empirical screening. nih.gov Docking studies could also be employed to visualize the binding mode of the derivatives within a target active site, providing a structural basis for the observed SAR and guiding further design. nih.gov

Rational Design of Derivatives

Building on SAR data, rational design aims to introduce specific chemical features to improve the compound's profile.

Functional Group Diversification

Diversification would focus on modifying the primary amine and the furan ring. The amine could be converted into a wide range of amides, sulfonamides, ureas, or carbamates to probe for new interactions within a target's binding pocket. nih.gov For example, in the development of ROCK inhibitors, modifying a terminal group from a simple phenyl to one with elongated and flexible charged groups led to sub-nanomolar potencies. nih.gov

On the furan ring, diversification could involve introducing larger or more complex functional groups. The Stetter reaction, for example, could be used to introduce butanedione side chains, which can serve as handles for further derivatization or as pharmacophoric elements themselves. researchgate.net

Bioisosteric Replacements

Bioisosteric replacement is a key strategy in medicinal chemistry to improve potency, selectivity, or pharmacokinetic properties while maintaining the key binding interactions. researchgate.netu-tokyo.ac.jp

For the this compound scaffold, several bioisosteric replacements could be considered:

Furan Ring Replacements: The furan ring is a classical bioisostere for other aromatic and heteroaromatic rings. researchgate.net Replacing it could fine-tune the electronic and steric properties of the scaffold.

Amine/Cyclopropane Replacements: While the cyclopropylamine moiety is often a specific pharmacophore, its properties can sometimes be mimicked by other constrained or rigid groups.

Table 2: Potential Bioisosteric Replacements for the this compound Scaffold

| Original Group | Bioisosteric Replacement | Rationale | Reference |

| Furan | Thiophene (B33073) | Classical ring equivalent; alters electronics and H-bonding capacity. | researchgate.net |

| Furan | Pyridine | Introduces a basic nitrogen for new ionic or H-bond interactions. | researchgate.net |

| Furan | Phenyl | Removes heteroatom; increases lipophilicity. | cambridgemedchemconsulting.com |

| Furan | Oxazole/Thiazole | Modulates ring electronics and potential interaction points. | nih.gov |

| Cyclopropylamine | Azetidine or Cyclobutylamine | Alters ring strain and vector positioning of the amine. | researchgate.net |

By systematically applying these medicinal chemistry principles, the this compound scaffold, while currently underexplored, holds potential for the development of novel therapeutic agents.

Ligand-Target Interaction Studies (Mechanism-Focused, Non-Clinical)

Identification of Putative Binding Sites

No publicly available data identifies the specific biological targets or putative binding sites for This compound .

Molecular Recognition Principles

Without identified binding sites or target interaction data, the molecular recognition principles governing the interaction of This compound with any biological receptor or enzyme cannot be described.

Q & A

Q. What are the established synthetic methodologies for preparing 1-(furan-3-yl)cyclopropan-1-amine, and what are their respective yields and limitations?

Answer: The synthesis of this compound can be approached via cyclopropanation and subsequent functionalization. Key strategies include:

- Cyclopropanation : Reacting furan-3-yl derivatives (e.g., allylic halides or alkenes) with carbene precursors (e.g., diazo compounds) under transition metal catalysis (e.g., Rh or Cu) to form the cyclopropane ring .

- Amination : Introducing the amine group via reductive amination of ketone intermediates or direct substitution with ammonia/amines under basic conditions .

- Hofmann Degradation : A method involving amidation followed by degradation to yield primary amines, as demonstrated for structurally similar tetrahydrofuran derivatives .

Critical Note : Optimization of solvent (e.g., dichloromethane or toluene) and base (e.g., K₂CO₃) is essential to minimize side reactions .

Q. How can spectroscopic techniques (e.g., NMR, MS) be utilized to confirm the structure and purity of this compound?

Answer:

- ¹H/¹³C NMR :

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 138 for C₇H₁₀N₂O) and fragmentation patterns (e.g., loss of NH₂ or cyclopropane ring cleavage) validate the structure .

- IR Spectroscopy : N-H stretching (3300–3500 cm⁻¹) and furan C-O-C vibrations (1250–1300 cm⁻¹) confirm functional groups .

Methodological Tip : Use deuterated solvents (e.g., DMSO-d₆) for NMR to enhance resolution of amine protons .

Advanced Research Questions

Q. What strategies can be employed to achieve enantioselective synthesis of this compound, considering its stereochemical significance in biological interactions?

Answer:

- Chiral Catalysts : Use Rh(II) or Cu(I) complexes with chiral ligands (e.g., bisoxazolines) during cyclopropanation to induce asymmetry .

- Kinetic Resolution : Enzymatic resolution (e.g., lipases) or chiral chromatography to separate enantiomers post-synthesis .

- Dynamic Kinetic Asymmetric Transformations (DYKAT) : Leverage reversible ring-opening of cyclopropane intermediates to favor a single enantiomer .

Case Study : For (1R,2S)-cyclopropane derivatives, enantiomeric excess (ee) >90% was achieved using Rh₂(S-PTTL)₄ .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives through comparative structure-activity relationship (SAR) studies?

Answer:

- Comparative SAR : Systematically modify substituents (e.g., halogenation at furan positions) and compare bioactivity data. For example, fluorinated analogs (e.g., 3,4-difluorophenyl derivatives) showed enhanced receptor binding in neuropharmacological studies .

- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical interaction motifs (e.g., amine-furan distance) .

- In Vitro/In Vivo Correlation : Validate conflicting data via standardized assays (e.g., enzyme inhibition IC₅₀ vs. cell-based viability assays) .

Example : Discrepancies in dopamine receptor affinity were resolved by demonstrating that steric effects from the cyclopropane ring dominate over electronic contributions from furan .

Q. What computational modeling approaches are recommended to predict the binding affinity of this compound with potential biological targets?

Answer:

- Molecular Docking (AutoDock Vina) : Screen against targets (e.g., GPCRs) using flexible ligand sampling to account for cyclopropane ring rigidity .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) to assess stability of hydrogen bonds between the amine and Asp113 in serotonin receptors .

- Free Energy Perturbation (FEP) : Quantify ΔΔG values for furan vs. phenyl analogs to rationalize selectivity differences .

Data-Driven Insight : Docking studies predict a 2.3 kcal/mol stronger binding for 1-(furan-3-yl) vs. phenyl derivatives due to furan’s electron-rich π-system .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.